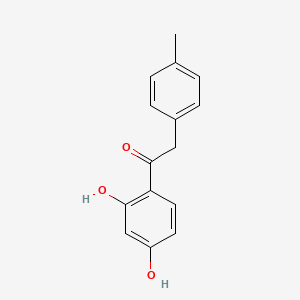

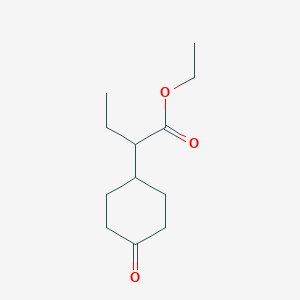

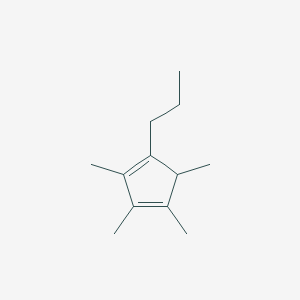

![molecular formula C8H12N2O3 B6309666 3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95% CAS No. 1899834-30-0](/img/structure/B6309666.png)

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester is a derivative of oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazoles has been achieved through various methods. One such method involves the manganese dioxide mediated oxidation of 3-aryl-5-propyl-4,5-dihydro-1,2,4,-oxadiazole . Another method involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP) followed in situ by a copper-catalyzed coupling with aryl iodides .Molecular Structure Analysis

The oxadiazole molecule is composed of a five-membered heterocyclic ring system. The ring system consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been established as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, including annulation reactions, followed by desulfurization/intramolecular rearrangement .Physical And Chemical Properties Analysis

Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen . These compounds range from relatively inert to extremely sensitive in terms of their response to heat and impact .Applications De Recherche Scientifique

Synthesis of Oxadiazoles

Oxadiazoles, including the 1,2,4-variant like “3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester”, are synthesized through various methods such as the uronium activation method from carboxylic acids and amidoximes. This particular method can yield oxadiazoles in 66–96% efficiency .

High Energy Materials (HEMs)

The oxadiazole ring, particularly the 1,2,4-oxadiazole, is studied for its application in high-energy materials due to its heat of formation. Although it has a lower heat of formation compared to other oxadiazoles, it is still significant and can be utilized in designing energetic materials .

Anti-infective Agents

There is research indicating that 1,2,4-oxadiazoles have potential as anti-infective agents. While the review focuses on the synthetic account of these compounds broadly, it suggests that specific derivatives could have applications in this field .

Organic Synthesis

The compound “3-t-Butyl-[1,2,4]oxadiazole-5-carboxylic acid methyl ester” could be used as an intermediate in organic synthesis to create various other chemical entities. For example, different synthetic pathways can lead to derivatives with potential applications in materials science or pharmaceuticals .

Mécanisme D'action

Target of Action

activities . They have been studied for their probable mode of action against Trypanosoma cruzi cysteine protease cruzain .

Mode of Action

For instance, they have been studied for their interaction with Trypanosoma cruzi cysteine protease cruzain . The compound’s interaction with its targets leads to changes that result in its anti-infective activities.

Biochemical Pathways

1,2,4-oxadiazoles have been synthesized as anti-infective agents, suggesting they may affect pathways related to infection and immune response .

Pharmacokinetics

It’s known that the evaluation of in vivo toxicity in mice revealed this compound as non-toxic to mice at the concentration of 100 mg/kg .

Result of Action

Given its classification as an anti-infective agent, it can be inferred that the compound likely has effects on microbial cells, potentially inhibiting their growth or viability .

Orientations Futures

The future directions in the field of oxadiazoles involve the development of new synthetic strategies and the exploration of their potential applications in various fields such as material science, medicinal chemistry, and high energy molecules . There is also a growing interest in the design of new chemical entities with potential anti-infective activity .

Propriétés

IUPAC Name |

methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)7-9-5(13-10-7)6(11)12-4/h1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYOQNKBRPHNKSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=N1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-tert-butyl-1,2,4-oxadiazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzyl 3,6-diazabicyclo[3.2.1]octane-3-carboxylate hydrochloride](/img/structure/B6309606.png)

![Methyl 2-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B6309621.png)

![2-{4,5-Bis[(6-(2-ethoxy-2-oxohydroxy)-2-methylquinolin-8-ylamino)methyl]](/img/structure/B6309685.png)